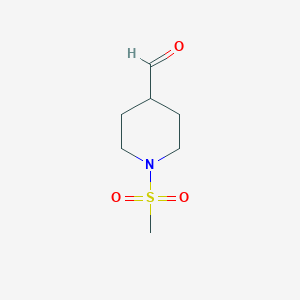

1-(Methylsulfonyl)piperidine-4-carbaldehyde

描述

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-methylsulfonylpiperidine-4-carbaldehyde. This nomenclature follows established conventions where the piperidine ring system serves as the parent structure, with substituents identified by their position and functional group designation. The methylsulfonyl group attached to the nitrogen atom at position 1 is designated as 1-methylsulfonyl, while the aldehyde functionality located at the 4-position of the piperidine ring is identified as 4-carbaldehyde.

Alternative systematic naming conventions include 1-(methylsulfonyl)-4-piperidinecarboxaldehyde and 4-piperidinecarboxaldehyde, 1-(methylsulfonyl), both of which emphasize different aspects of the molecular structure while maintaining chemical accuracy. The compound is also recognized under various synonyms including 1-methanesulfonylpiperidine-4-carbaldehyde and (1-methanesulfonylpiperidin-4-yl)methanal, reflecting different approaches to describing the same molecular entity.

The Chemical Abstracts Service registry number 241134-35-0 provides a unique identifier for this compound, facilitating its recognition across different chemical databases and literature sources. Additional identification codes include the European Community number 110-606-8 and various database-specific identifiers such as the DSSTox Substance ID DTXSID80449615.

Molecular Formula and Mass Spectrometric Validation

The molecular formula C7H13NO3S accurately represents the atomic composition of 1-(methylsulfonyl)piperidine-4-carbaldehyde, with a calculated molecular weight of 191.25 grams per mole. This formula indicates the presence of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.

Mass spectrometric analysis provides crucial validation of the molecular structure through fragmentation patterns and accurate mass measurements. The molecular ion peak appears at mass-to-charge ratio 191.061614 for the monoisotopic mass, confirming the elemental composition. Electrospray ionization mass spectrometry reveals characteristic adduct formations that serve as structural confirmation tools.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 192.06889 | 138.7 |

| [M+Na]+ | 214.05083 | 145.8 |

| [M-H]- | 190.05433 | 140.7 |

| [M+NH4]+ | 209.09543 | 157.3 |

| [M+K]+ | 230.02477 | 144.1 |

| [M+H-H2O]+ | 174.05887 | 133.0 |

The fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural information, with characteristic losses corresponding to the methylsulfonyl group and aldehyde functionality. These mass spectrometric signatures serve as definitive identification markers for the compound in complex mixtures and reaction monitoring applications.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound is fundamentally determined by the conformational preferences of the piperidine ring system. Piperidine adopts a chair conformation similar to cyclohexane, but with distinguishable conformational states due to the presence of the nitrogen atom. The nitrogen-hydrogen bond can occupy either axial or equatorial positions, with the equatorial conformation being more stable by approximately 0.72 kilocalories per mole in the gas phase.

The presence of the methylsulfonyl substituent at the nitrogen position significantly influences the conformational equilibrium. Unlike unsubstituted piperidine, the bulky methylsulfonyl group exhibits a strong preference for the equatorial position, similar to the behavior observed in N-methylpiperidine where the equatorial conformation is preferred by 3.16 kilocalories per mole. This conformational preference affects the overall molecular geometry and influences the spatial arrangement of the aldehyde group at the 4-position.

The aldehyde functionality at the 4-position of the piperidine ring can adopt different orientations relative to the ring plane. The carbon-oxygen double bond of the aldehyde group exhibits partial double bond character that restricts rotation around the carbon-carbon bond connecting the aldehyde to the ring. This restriction, combined with steric interactions with the ring hydrogen atoms, creates preferred conformational states that influence the molecule's reactivity and intermolecular interactions.

Computational studies indicate that the most stable conformation places the aldehyde group in an equatorial-like position relative to the piperidine ring, minimizing steric clashes with axial hydrogen atoms. The methylsulfonyl group, being larger and more electronically demanding, preferentially occupies the equatorial position at the nitrogen, creating an overall molecular geometry that balances steric and electronic factors.

Tautomeric and Resonance Stabilization Phenomena

The aldehyde functionality in this compound exhibits classical carbonyl reactivity patterns, including the potential for keto-enol tautomerism. The presence of hydrogen atoms on the carbon adjacent to the carbonyl group enables tautomeric equilibration between the keto form and the corresponding enol form. In this tautomeric process, a hydrogen atom migrates from the alpha-carbon to the carbonyl oxygen, simultaneously shifting the double bond to the alpha-carbon position.

The equilibrium between keto and enol forms heavily favors the keto form, with the enol form representing only a small fraction of the total population under normal conditions. For simple aldehydes like acetaldehyde, approximately six molecules in every ten million exist in the enol form at any given time. However, the specific electronic environment created by the piperidine ring and methylsulfonyl substituent may influence this equilibrium, potentially stabilizing the enol form through intramolecular interactions or electronic effects.

The methylsulfonyl group contributes significant resonance stabilization to the overall molecular structure. The sulfur-oxygen bonds in the sulfonyl group exhibit partial double bond character due to resonance between different electronic configurations. This resonance stabilization involves the overlap of sulfur d-orbitals with oxygen p-orbitals, creating a delocalized electron system that stabilizes the sulfonyl functionality and influences the electronic properties of the entire molecule.

The electron-withdrawing nature of the methylsulfonyl group affects the electron density distribution throughout the piperidine ring system. This electronic influence extends to the aldehyde functionality, potentially altering its reactivity compared to simple aliphatic aldehydes. The inductive effect of the sulfonyl group withdraws electron density from the nitrogen atom, which in turn affects the electronic environment of the piperidine ring and the attached aldehyde group.

属性

IUPAC Name |

1-methylsulfonylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPDHOOLRWLRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449615 | |

| Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241134-35-0 | |

| Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Functionalization

The synthesis often begins with piperidine derivatives such as 4-piperidinecarboxylic acid or its esters. These are functionalized to introduce the methylsulfonyl group, typically by reaction with methylsulfonyl chloride under controlled conditions to yield 1-(methylsulfonyl)piperidine intermediates.

Introduction of the Aldehyde Group

Two main approaches are reported for installing the aldehyde at the 4-position:

Partial Reduction of Ester or Formate Precursors:

Ester derivatives of 1-(methylsulfonyl)piperidine-4-carboxylic acid are partially reduced to the corresponding aldehyde using selective reducing agents such as red aluminum complexes or diisobutylaluminum hydride (DIBAL-H). This method avoids over-reduction to alcohols and allows good control over the aldehyde formation.Oxidation of Alcohol Intermediates:

Alternatively, 1-(methylsulfonyl)piperidine-4-methanol intermediates can be oxidized to the aldehyde using mild oxidizing agents. Swern oxidation is a classical method but is less favored industrially due to the generation of malodorous dimethyl sulfide and the requirement for ultralow temperatures. More industrially viable oxidants include sodium metaperiodate combined with sodium bromide and catalytic ketones, which provide milder conditions and better environmental profiles.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonylation | Methylsulfonyl chloride, base (e.g., triethylamine), organic solvent (e.g., dichloromethane) | Controlled temperature to avoid side reactions |

| Partial Reduction to Aldehyde | Red aluminum complex or DIBAL-H, solvent (toluene, MTBE), 0 to -25 °C | Molar ratio typically 1:1 to 1:1.2; reaction time 0.5–2 h |

| Oxidation of Alcohol | Swern oxidation or NaIO4/NaBr/ketone system, low temperature | Swern oxidation less favored industrially due to odor and temperature |

Detailed Research Findings

Partial Reduction Using Red Aluminum Complex

- A patent describes the partial reduction of 1-benzyl-4-piperidine carboxylic acid esters to the corresponding aldehyde using a red aluminum complex in solvents such as hexamethylene or methyl tertiary butyl ether (MTBE) at 0 °C.

- The reaction proceeds with high yield (91.7–96.5%) and purity (HPLC >98%).

- The process involves slow addition of the reducing agent, temperature control below 20 °C during quenching with sodium hydroxide, and multiple organic washes to purify the aldehyde product.

- This method is industrially scalable and avoids harsh oxidation conditions.

Multi-Step Synthesis via Esterification, Alkylation, and Reduction

- Another synthetic route starts from 4-piperidinecarboxylic acid, which is esterified to methyl 4-piperidinecarboxylate hydrochloride using methanol and thionyl chloride.

- Subsequent N-benzylation with benzyl bromide and triethylamine yields N-benzyl-4-piperidinecarboxylate.

- Hydrolysis and acylation steps lead to the formation of N-benzyl-4-piperidinecarboxamide, which upon dehydration forms 1-benzylpiperidine-4-carbonitrile.

- Finally, selective reduction with DIBAL-H at -25 to 25 °C converts the nitrile to the aldehyde with good yield and mild conditions, avoiding ultra-low temperatures and chromatographic purification.

Introduction of Methylsulfonyl Group

- The methylsulfonyl group is introduced by reacting piperidine derivatives with methylsulfonyl chloride under controlled conditions, typically in organic solvents with a base to neutralize HCl formed.

- This step is crucial for the final compound’s biological activity and chemical properties.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Partial reduction with red aluminum complex | 1-(Methylsulfonyl)piperidine carboxylic acid esters | Red aluminum complex, MTBE, 0 °C | 91.7–96.5 | High yield, scalable, mild temp | Requires careful temperature control |

| Multi-step esterification, alkylation, dehydration, reduction | 4-piperidinecarboxylic acid | Thionyl chloride, benzyl bromide, DIBAL-H, -25 to 25 °C | High | Mild conditions, no chromatography | Multi-step, longer synthesis time |

| Oxidation of alcohol intermediate (Swern or alternative) | 1-(Methylsulfonyl)piperidine-4-methanol | Swern oxidation or NaIO4/NaBr/ketone | Moderate | Selective oxidation | Swern: odor, low temp; alternatives less common |

Summary and Recommendations

- The partial reduction of ester precursors using red aluminum complexes or DIBAL-H is the most efficient and industrially feasible method for preparing 1-(Methylsulfonyl)piperidine-4-carbaldehyde.

- Oxidation methods such as Swern oxidation, while classical, are less favored due to operational difficulties and environmental concerns.

- The multi-step synthetic route starting from 4-piperidinecarboxylic acid offers a versatile approach with mild conditions but involves more steps and reagents.

- Introduction of the methylsulfonyl group is typically achieved early in the synthesis via sulfonylation with methylsulfonyl chloride.

化学反应分析

Types of Reactions

1-(Methylsulfonyl)piperidine-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(Methylsulfonyl)piperidine-4-carboxylic acid.

Reduction: Formation of 1-(Methylsulfonyl)piperidine-4-methanol.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Synthesis Methods

The synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde can be achieved through various methods, including:

- Oxidation : Using strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

These methods facilitate the efficient production of this compound in laboratory settings, making it accessible for further research applications.

Antimicrobial Evaluation

A study on piperidine derivatives indicated that compounds similar to this compound exhibited significant antimicrobial properties. For instance, derivatives demonstrated minimum inhibitory concentration (MIC) values against common pathogens like Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this class of compounds may have potential as antimicrobial agents.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Derivative A | 0.22 | S. aureus |

| Derivative B | 0.25 | S. epidermidis |

Anticancer Activity

Research has also explored the anticancer potential of related compounds. In vitro studies showed that certain derivatives induced apoptosis in cancer cells, with increased caspase activity observed in treated samples. This suggests that this compound and its derivatives could be further investigated for their anticancer properties .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Safety Profile

Toxicity studies conducted on similar compounds indicate that they do not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development . This aspect is crucial for any compound intended for therapeutic use.

作用机制

The mechanism of action of 1-(Methylsulfonyl)piperidine-4-carbaldehyde depends on its specific application and the context in which it is used. Generally, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the methylsulfonyl group can participate in various chemical interactions.

相似化合物的比较

Functional Group Variations at the Piperidine 4-Position

The 4-position of the piperidine ring in methylsulfonyl-substituted analogs is a key site for functional group modifications, influencing reactivity and application. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of 1-(Methylsulfonyl)piperidine Derivatives

Key Observations:

- Reactivity Differences : The aldehyde group in this compound enables nucleophilic additions (e.g., forming imines or alcohols), whereas the carbonyl chloride (AB13871) is more reactive, suited for acylations .

- Molecular Weight Trends : The carboxamide derivative (AB13868) exhibits a higher molecular weight (287.37 g/mol) due to the piperazine substituent, highlighting the impact of bulky functional groups .

- Electron-Withdrawing Effects : The methylsulfonyl group in all analogs enhances electrophilicity at the 4-position, but the aldehyde’s inherent reactivity makes it more versatile in condensation reactions compared to ketones or amides .

Comparison with Non-Sulfonated Piperidine Aldehydes

For example, (2-Phenyl-1,3-thiazol-4-yl)methanol (CAS 23780-13-4) shares the same molecular weight (191.25 g/mol) but lacks the piperidine ring and sulfonyl group, resulting in distinct chemical behavior .

Complex Derivatives in Medicinal Chemistry

The compound 1-(3-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazol-6-yl)piperidine-4-carbaldehyde () incorporates the piperidine-4-carbaldehyde moiety within a larger indazol-dioxopiperidine scaffold. This highlights the aldehyde’s role as a building block for complex drug-like molecules, though its applications differ significantly due to the appended pharmacophoric groups .

Notes and Precautions

- Handling : Derivatives like the carbonyl chloride (AB13871) require anhydrous conditions, whereas the aldehyde is more tolerant to ambient handling .

生物活性

1-(Methylsulfonyl)piperidine-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 241134-35-0

- Molecular Formula : C7H13NO3S

- Molecular Weight : 189.25 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components, particularly the piperidine ring and the methylsulfonyl group. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

- Anticancer Activity : Studies have indicated that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications in the piperidine structure have been associated with enhanced activity against breast cancer cells (MDA-MB-231) and other malignancies .

- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor is notable. Research on similar piperidine compounds has identified their effectiveness against dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism, which is a target for cancer therapies .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Microtubule Destabilization : Some studies suggest that piperidine derivatives can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- NLRP3 Inhibition : Recent research indicates that certain piperidine-based compounds can inhibit NLRP3 inflammasome activation, which plays a role in inflammatory responses and could be targeted in diseases such as diabetes and neurodegenerative disorders .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially contributing to their protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from this compound:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(methylsulfonyl)piperidine-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via functionalization of piperidine derivatives. A key step involves coupling reactions using carbodiimide reagents (e.g., EDCI) and activators like HOBt in anhydrous acetonitrile. For example, in analogous syntheses, stirring at room temperature for 12–24 hours under nitrogen ensures efficient amide bond formation . Post-reaction purification involves ethyl acetate extraction, sequential washes (water, NaHCO₃, citric acid), and recrystallization from ethanol to achieve >95% purity .

- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine), solvent polarity, and reaction time can improve yields. Monitoring via TLC or HPLC is critical to confirm completion.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Core Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve the aldehyde proton (~9.8 ppm) and sulfonyl group signals (~3.1 ppm for methylsulfonyl) .

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and S=O vibrations (~1150–1300 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S percentages.

Advanced Research Questions

Q. How does the steric and electronic environment of the piperidine ring influence the reactivity of the aldehyde group in further derivatization?

- Mechanistic Insight : The methylsulfonyl group at the 1-position introduces steric hindrance, potentially slowing nucleophilic attacks at the 4-carbaldehyde. Electronic effects (e.g., sulfonyl’s electron-withdrawing nature) may polarize the aldehyde, enhancing electrophilicity for Schiff base formation.

- Experimental Design : Compare reaction rates with/without sulfonyl groups using kinetic studies (e.g., monitoring imine formation via UV-Vis). Control experiments with piperidine-4-carbaldehyde (lacking sulfonyl) can isolate steric/electronic contributions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) during characterization?

- Troubleshooting Framework :

- Solvent Effects : DMSO-d₆ can cause peak broadening; verify assignments using CDCl₃ or D₂O exchange .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted starting materials). Recrystallization or column chromatography may improve purity .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian or ORCA software) .

Q. How can this compound serve as a scaffold for designing carbonic anhydrase inhibitors or other bioactive molecules?

- Application Case Study : Piperidine sulfonamides are known carbonic anhydrase inhibitors. The aldehyde group allows conjugation to amine-containing pharmacophores (e.g., aryl amines) via reductive amination. For example, coupling with sulfamoylbenzoyl groups (as in ) generates analogs with enhanced binding to zinc-containing enzyme active sites .

- Biological Testing : Screen derivatives for enzyme inhibition (e.g., fluorescence-based assays) and correlate structural modifications (e.g., substituent bulk) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。